molecular formula C9H16O3 B1606186 5,5-Dimethyl-1,3-dioxane-2-propionaldehyde CAS No. 58697-03-3

5,5-Dimethyl-1,3-dioxane-2-propionaldehyde

Cat. No.: B1606186
CAS No.: 58697-03-3
M. Wt: 172.22 g/mol
InChI Key: WLUYPGQZOFXAFA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3-dioxane-2-propionaldehyde is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

58697-03-3

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3-(5,5-dimethyl-1,3-dioxan-2-yl)propanal

InChI

InChI=1S/C9H16O3/c1-9(2)6-11-8(12-7-9)4-3-5-10/h5,8H,3-4,6-7H2,1-2H3

InChI Key

WLUYPGQZOFXAFA-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)CCC=O)C

Canonical SMILES

CC1(COC(OC1)CCC=O)C

Key on ui other cas no.

58697-03-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

DMSO (10.2 ml, 0.14 mol) was added to a solution of oxalyl chloride (5.5 ml, 63.2 mmol) in methylene chloride (25 ml) at −78° C. After stirring for 15 min, a solution of 5,5-dimethyl-1,3-dioxane-2-propanol (Step 1) (10 g, 57.5 mmol) in methylene chloride (100 ml) was added over 10 min. The reaction was stirred for 1 hr and triethylamine (40 ml, 0.2 mol) was added. After stirring at −70° C. for 1 hr, the reaction mixture was warmed to room temperature and stirred for 2 hr. The reaction was quenched with water and extracted with methylene chloride. The organic fractions were washed with aqueous sodium bicarbonate and brine. After drying (Na2SO4), filtration and concentration, the crude compound was chromatographed (silica gel, hexane/ethyl acetate 7/3) to give 5,5-dimethyl-1,3-dioxane-2-propanal (6.1 g, 61%) as a colorless liquid: Anal Calc'd. for C9H16O3 0.2H2O: C, 61.48; H, 9.40. Found: C, 61.46; H, 9.24.
Name
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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